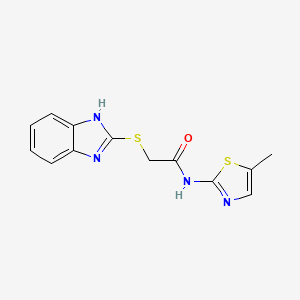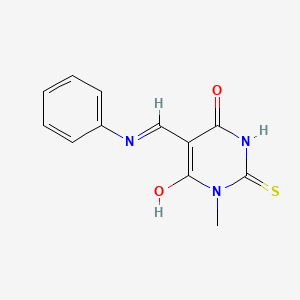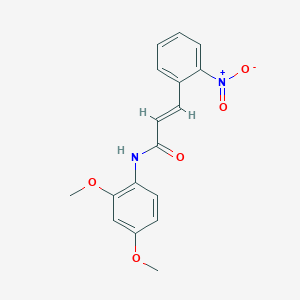
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine, also known as BAMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BAMC is a derivative of the natural product harmine, which has been found to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways in cells. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is that it is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. Additionally, this compound has been found to have a broad range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, more research is needed to understand the potential side effects of this compound and its long-term safety.
Zukünftige Richtungen
There are many potential future directions for research on (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine. One area of research could be to further explore its potential applications in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its biological activity. Finally, more research is needed to understand the potential side effects of this compound and its long-term safety, which will be important for its future use in drug development.
Synthesemethoden
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine can be synthesized through a simple two-step process starting with harmine. The first step involves the reaction of harmine with 5-bromo-2-methoxybenzyl chloride to form (5-bromo-2-methoxybenzyl)harmine. The second step involves the reaction of (5-bromo-2-methoxybenzyl)harmine with 3-chloro-2-methylphenylamine to form this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be confirmed through NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a variety of potential applications in medicinal chemistry. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Other potential applications of this compound include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the treatment of infectious diseases, such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO/c1-10-13(17)4-3-5-14(10)18-9-11-8-12(16)6-7-15(11)19-2/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHXXYYGXIOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)



methanone](/img/structure/B5875474.png)
![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)
